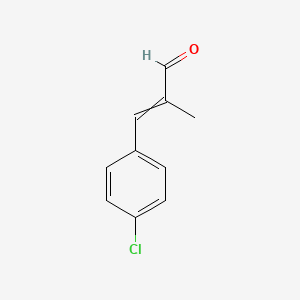

3-(4-Chlorophenyl)-2-methylpropenal

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-2-methylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJAMSUNWQAPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Chlorophenyl 2 Methylpropenal and Its Precursors

Direct Synthesis Approaches to 3-(4-Chlorophenyl)-2-methylpropenal

The direct formation of this compound relies on the creation of a carbon-carbon double bond, typically through the reaction of an aldehyde with another carbonyl-containing compound.

A primary route for synthesizing this compound is the crossed-aldol condensation between 4-chlorobenzaldehyde (B46862) and propanal. researchgate.net This reaction, typically base-catalyzed, involves the formation of an enolate from propanal, which then acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde. Subsequent dehydration of the aldol (B89426) addition product yields the α,β-unsaturated aldehyde, this compound. khanacademy.org

The reaction conditions can be optimized to favor the desired cross-condensation product over self-condensation of propanal. researchgate.net For instance, using a suitable base and controlling the reaction temperature are crucial. A patent discloses a process where 4-chlorobenzaldehyde is reacted with propionaldehyde (B47417) in the presence of an aqueous solution of an alkali metal hydroxide (B78521) or carbonate at temperatures between 80°C and 120°C, achieving a yield of approximately 90%. google.com The use of toluene (B28343) as a solvent has also been reported. google.com

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Chlorobenzaldehyde, Propanal | NaOH | Toluene | 95 | 90.8 |

| 4-Chlorobenzaldehyde, Acetone (B3395972) | NaOH | - | - | - |

This table showcases reaction conditions for the aldol condensation synthesis of this compound and a related reaction.

It's important to note that the reaction of 4-chlorobenzaldehyde with other ketones, such as acetone or cyclopentanone, also proceeds via aldol condensation to form related α,β-unsaturated ketones. chemicalforums.comchegg.com

The Knoevenagel condensation offers an alternative pathway for the synthesis of α,β-unsaturated compounds. This reaction is a modification of the aldol condensation and involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like an amine. wikipedia.org The product is an α,β-unsaturated dicarbonyl or a related compound. khanacademy.orgwikipedia.org

While direct synthesis of this compound via Knoevenagel condensation is less commonly detailed, the principles of the reaction are applicable. The reaction of 4-chlorobenzaldehyde with a suitable active methylene compound, followed by decarboxylation (in what is known as the Doebner modification), could theoretically yield the desired product. wikipedia.org The Knoevenagel reaction is widely used for C=C bond formation and has been employed in the synthesis of various derivatives using substituted benzaldehydes. nih.govresearchgate.net The use of organocatalysts, such as piperidine, is common in these transformations. mdpi.com

Synthesis of Saturated and Unsaturated Derivatives for Elucidation and Transformation

The reactivity of the α,β-unsaturated system in this compound allows for the synthesis of various derivatives, particularly through reduction of the double bond and/or the aldehyde group.

The selective hydrogenation of α,β-unsaturated aldehydes like this compound is a key transformation, yielding either the corresponding saturated aldehyde, the unsaturated alcohol (an allylic alcohol), or the fully saturated alcohol. acs.orgoup.com The desired product depends on the reaction conditions and the catalyst employed. acs.org

A patented process describes the hydrogenation of this compound to 3-(4-chlorophenyl)-2-methylpropanol using a nickel-based catalyst on a support like aluminum oxide or kieselguhr. google.com This reaction is typically carried out in the liquid phase at temperatures ranging from 80°C to 120°C under hydrogen pressure, achieving high selectivity for the saturated alcohol at high conversions of the starting material. google.com

The selective hydrogenation of the C=O bond in α,β-unsaturated aldehydes to produce unsaturated alcohols is a challenging but valuable transformation. acs.org This can be achieved through catalytic transfer hydrogenation, which avoids the use of high-pressure hydrogen gas. rsc.org Various metal catalysts, both homogeneous and heterogeneous, have been explored for this purpose. acs.orgrsc.org

For the hydrogenation of α,β-unsaturated aldehydes, bimetallic and dilute alloy catalysts have shown enhanced selectivity towards the formation of unsaturated alcohols compared to monometallic catalysts. acs.org The choice of catalyst and reaction conditions, such as temperature and pressure, are critical in directing the reaction towards the desired product. google.com For instance, platinum-cobalt (B8599474) catalysts have been used for the reduction of α,β-unsaturated aldehydes to their corresponding alcohols. google.com

| Substrate | Catalyst | Product |

| This compound | Nickel on Kieselguhr | 3-(4-Chlorophenyl)-2-methylpropanol |

| α,β-Unsaturated Aldehydes | Platinum-Cobalt | α,β-Unsaturated Alcohols |

This table summarizes catalytic systems for the hydrogenation of α,β-unsaturated aldehydes.

Achieving stereochemical control during the reduction of prochiral ketones or aldehydes is a significant aspect of modern organic synthesis. While the specific stereoselective reduction of this compound is not extensively detailed in the provided context, general principles of asymmetric reduction are well-established. The use of chiral catalysts or reagents can lead to the formation of a specific enantiomer or diastereomer of the alcohol product. rsc.orgmdpi.com For example, planar chiral catalysts have been used in annulation reactions to achieve high regio- and stereoselectivity. rsc.org The steric environment of the catalyst and the substrate plays a crucial role in determining the stereochemical outcome of the reduction.

Dehydration Reactions from Saturated Alcohols to Alkenes

The conversion of saturated alcohols to alkenes through dehydration is a fundamental step in the synthesis of precursors for this compound. A notable precursor, 3-(4-chlorophenyl)-2-methylpropanol, can be dehydrated to yield 1-(4-chlorophenyl)-2-methylpropene. google.com This reaction is typically carried out by heating the alcohol in the presence of an acid catalyst. For instance, passing the vapor of 2-methylpropan-1-ol over a hot aluminum oxide catalyst results in the formation of 2-methylpropene. youtube.com While this specific example does not involve the chlorophenyl group, the principle of alcohol dehydration to form a carbon-carbon double bond is directly applicable. The reaction generally proceeds through an E1 or E2 mechanism, depending on the structure of the alcohol and the reaction conditions.

In a related context, the dehydration of 2,2-dimethylpropan-1-ol (neopentyl alcohol) yields 2-methylpropene. aidic.it This highlights that the structural arrangement of the alcohol influences the resulting alkene. For the synthesis of 1-(4-chlorophenyl)-2-methylpropene, the starting material would be 3-(4-chlorophenyl)-2-methylpropanol. The dehydration of this specific alcohol, when worked up by distillation, can yield a main fraction containing a high percentage of 1-(4-chlorophenyl)-2-methylpropene-1. google.com

Preparation of Carboxylic Acid Derivatives

Carboxylic acid derivatives are crucial intermediates in various synthetic routes. The preparation of these derivatives, particularly acyl chlorides, is a key step in many organic syntheses.

The conversion of a carboxylic acid to an acyl chloride is a common and important transformation. This is often achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For instance, chloroacetyl chloride can be prepared and used in subsequent reactions. google.com In a more complex example, the reaction of phenyldichlorophosphine with cyclohexanone (B45756) in acetic or propionic acid yields phenyl-α-hydroxycyclohexylphosphinyl chloride. researchgate.net While not a direct chlorination of a simple carboxylic acid, it demonstrates the formation of an acid chloride derivative under specific conditions. The general principle involves the replacement of the hydroxyl group of the carboxylic acid with a chlorine atom, creating a more reactive species that can readily undergo further reactions.

Catalytic Systems and Reaction Optimization in Synthesis

The efficiency and selectivity of the synthesis of this compound and its precursors are significantly influenced by the choice of catalysts and the careful control of reaction parameters.

Both nickel and palladium catalysts play pivotal roles in various stages of the synthesis.

Nickel Catalysts: Nickel catalysts are particularly effective for hydrogenation reactions. For example, the hydrogenation of this compound to the corresponding saturated alcohol, 3-(4-chlorophenyl)-2-methylpropanol, is carried out in the presence of a nickel catalyst. google.com A preferred catalyst contains 50 to 55% by weight of nickel on a support material like kieselguhr. google.com This hydrogenation step is crucial for preparing the saturated alcohol precursor required for subsequent dehydration reactions. Nickel-catalyzed reactions can also be used for stereoconvergent cross-coupling reactions, as seen in the synthesis of chiral 3-aryl-phthalides. rsc.org

Palladium Catalysts: Palladium catalysts are widely used in cross-coupling reactions, which are essential for forming carbon-carbon bonds. For instance, palladium-catalyzed coupling of 4-iodoquinoline (B101417) with an organozinc compound is a key step in the synthesis of a complex quinoline (B57606) derivative. researchgate.net In the synthesis of 3-(4-chlorophenyl)propanoic acid, a 5% Pd/beta zeolite catalyst is used for the hydrocracking of benzyl (B1604629) 4-chlorocinnamate. chemicalbook.com Palladium catalysts, such as PdCl₂(PPh₃)₂, are also effective in the cyclization of 3,4-alkadienoic acids to form γ-methylene-α,β-unsaturated γ-lactones. organic-chemistry.org Furthermore, palladium-catalyzed carbonylative synthesis provides a route to isocoumarins and phthalides. rsc.org The versatility of palladium catalysts extends to cascade reactions for synthesizing complex heterocyclic structures. rsc.org

Interactive Data Table: Catalytic Systems in Synthesis

| Catalyst | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Nickel on Kieselguhr | Hydrogenation | This compound | 3-(4-chlorophenyl)-2-methylpropanol | google.com |

| 5% Pd/beta zeolite | Hydrocracking | Benzyl 4-chlorocinnamate | 3-(4-chlorophenyl)propanoic acid | chemicalbook.com |

| PdCl₂(PPh₃)₂ | Cyclization | 3,4-alkadienoic acids | γ-methylene-α,β-unsaturated γ-lactones | organic-chemistry.org |

The choice of solvent and precise temperature control are critical for maximizing yield and minimizing side reactions.

Solvent Effects: The solvent can significantly influence reaction rates and outcomes. In the synthesis of this compound from 4-chlorobenzaldehyde and propionaldehyde, toluene is used as the solvent. google.com For the palladium-catalyzed hydrocracking of benzyl 4-chlorocinnamate, ethyl acetate (B1210297) is the solvent of choice. chemicalbook.com The nature of the solvent, whether polar or non-polar, protic or aprotic, can affect the solubility of reactants and catalysts, as well as stabilize transition states, thereby influencing the reaction pathway. weebly.com

Temperature Control: Temperature is a key parameter in controlling reaction kinetics and selectivity. The initial aldol condensation to form this compound is conducted at temperatures between 80° to 120°C, with a preference for 95° to 105°C. google.com The subsequent hydrogenation of the aldehyde to the alcohol is typically performed at 90°C. google.com The palladium-catalyzed hydrocracking of benzyl 4-chlorocinnamate is carried out at 40°C. chemicalbook.com Careful temperature control is essential to ensure the desired reaction proceeds at an optimal rate while preventing decomposition or the formation of unwanted byproducts.

Interactive Data Table: Reaction Conditions

| Reaction | Solvent | Temperature (°C) | Reference |

|---|---|---|---|

| Aldol Condensation | Toluene | 95-105 | google.com |

| Hydrogenation | - | 90 | google.com |

| Hydrocracking | Ethyl acetate | 40 | chemicalbook.com |

Chemical Reactivity and Mechanistic Investigations of 3 4 Chlorophenyl 2 Methylpropenal

Reactivity of the α,β-Unsaturated Aldehyde Moiety

The conjugated system of the α,β-unsaturated aldehyde moiety is the primary site of reactivity. The electron-withdrawing nature of the carbonyl group polarizes the C=C double bond, creating electrophilic centers at both the carbonyl carbon (C-1) and the β-carbon (C-3). This electronic feature governs the regioselectivity of various addition reactions.

Nucleophilic Addition Reactions

Nucleophilic attack on α,β-unsaturated aldehydes like 3-(4-chlorophenyl)-2-methylpropenal can occur via two main pathways: direct addition to the carbonyl carbon (1,2-addition) or conjugate addition to the β-carbon (1,4-addition). libretexts.orgfiveable.me The preferred pathway is largely determined by the nature of the nucleophile and the reaction conditions. fiveable.mewikipedia.org

1,2-Addition (Direct Addition): Hard, reactive nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the more electrophilic carbonyl carbon. This irreversible reaction, after an aqueous workup, yields an allylic alcohol. The initial attack forms a tetrahedral alkoxide intermediate which is then protonated. libretexts.orgyoutube.com

1,4-Addition (Conjugate Addition or Michael Addition): Softer, less basic nucleophiles, including organocuprates (Gilman reagents), amines, and thiols, preferentially attack the β-carbon. fiveable.mewikipedia.org This reaction proceeds through a resonance-stabilized enolate intermediate. fiveable.me Subsequent protonation, typically at the α-carbon, leads to the formation of a saturated aldehyde, in this case, 3-(4-chlorophenyl)-2-methylpropanal. libretexts.org The stability of the enolate intermediate often makes the 1,4-addition product the thermodynamically favored one. libretexts.org

The regioselectivity of these additions is a key concept in synthetic strategy, allowing for the selective formation of different products from the same starting material.

| Addition Type | Site of Attack | Typical Nucleophiles | Intermediate | Final Product Type |

|---|---|---|---|---|

| 1,2-Addition (Direct) | Carbonyl Carbon | Organolithium Reagents (RLi), Grignard Reagents (RMgX) | Alkoxide | Allylic Alcohol |

| 1,4-Addition (Conjugate) | β-Carbon | Organocuprates (R₂CuLi), Amines (R₂NH), Thiols (RSH), Cyanide (CN⁻) | Enolate | Saturated Aldehyde |

Oxidation Pathways of the Aldehyde Functionality

The aldehyde group in this compound is susceptible to oxidation, typically yielding the corresponding α,β-unsaturated carboxylic acid, 3-(4-chlorophenyl)-2-methylpropenoic acid. However, the presence of the C=C double bond introduces the potential for side reactions, making selective oxidation a challenge. nih.gov

Common oxidizing agents can sometimes lead to overoxidation or cleavage of the double bond. nih.gov To achieve high selectivity, specific catalytic systems are often employed. For instance, biocatalysts like alcohol dehydrogenases can perform highly selective oxidations of α,β-unsaturated alcohols to their corresponding aldehydes, highlighting the fine control possible with enzymatic systems. nih.gov In chemical synthesis, reagents like silver oxide (Ag₂O) or buffered potassium permanganate (KMnO₄) are often used for this transformation. Another approach involves the use of catalytic amounts of cupric-amine complexes in the presence of oxygen, which can lead to specific oxidation at the γ-position via a γ-hydroperoxy intermediate. researchgate.net The development of selective oxidation methods is crucial for producing valuable α,β-unsaturated carboxylic acids and their derivatives, which are important building blocks in the pharmaceutical and fine chemical industries. nih.gov

Reduction Reactions and Product Diversification

The reduction of α,β-unsaturated aldehydes offers a pathway to a variety of useful products, including saturated aldehydes, allylic alcohols, and saturated alcohols. researchgate.net The choice of reducing agent and reaction conditions determines the outcome. lew.ro

Selective C=C Double Bond Reduction (1,4-Reduction): To obtain the saturated aldehyde, 3-(4-chlorophenyl)-2-methylpropanal, the C=C double bond must be reduced without affecting the aldehyde group. Catalytic hydrogenation using specific catalysts, such as those based on iridium or cobalt, can achieve this selectivity. researchgate.netmdpi.com For example, an iridium catalyst with a 2-(4,5-dihydroimidazol-2-yl)quinoline ligand has been shown to be effective for the 1,4-reduction of α,β-unsaturated carbonyl compounds using formic acid as a hydrogen source in water. mdpi.com The Co₂(CO)₈–H₂O system is also reported to selectively reduce α,β-unsaturated aldehydes to their saturated counterparts. researchgate.net

Selective C=O Reduction (1,2-Reduction): The selective reduction of the carbonyl group to yield the allylic alcohol, 3-(4-chlorophenyl)-2-methylpropen-1-ol, can be accomplished using specific hydride reagents. The Luche reduction, which employs sodium borohydride (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is a classic method for this transformation. This method enhances the electrophilicity of the carbonyl carbon, favoring 1,2-addition of the hydride. organic-chemistry.org

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over platinum or palladium at higher pressures, will typically reduce both the double bond and the aldehyde group, resulting in the formation of the saturated alcohol, 3-(4-chlorophenyl)-2-methylpropan-1-ol. lew.ro Raney Ni-Al alloy in aqueous media has also been shown to completely reduce α,β-unsaturated carbonyl compounds to the corresponding saturated alcohols. lew.ro

| Product | Type of Reduction | Typical Reagents/Catalysts |

|---|---|---|

| 3-(4-Chlorophenyl)-2-methylpropanal | 1,4-Reduction (C=C) | Iridium Catalysts/HCOOH mdpi.com, Co₂(CO)₈/H₂O researchgate.net |

| 3-(4-Chlorophenyl)-2-methylpropen-1-ol | 1,2-Reduction (C=O) | NaBH₄/CeCl₃ (Luche Reduction) organic-chemistry.org |

| 3-(4-Chlorophenyl)-2-methylpropan-1-ol | Complete Reduction (C=C and C=O) | LiAlH₄, H₂/Pd, Raney Ni-Al lew.ro |

Transformations Involving the 4-Chlorophenyl Aromatic Ring

The 4-chlorophenyl group can also participate in various chemical reactions, primarily electrophilic aromatic substitution and modern cross-coupling reactions.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. masterorganicchemistry.com The regiochemical outcome of EAS on the 4-chlorophenyl ring of this compound is governed by the directing effects of the two substituents: the chloro group and the 2-methylpropenal group.

Directing Effects: The chlorine atom is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, due to its inductive electron-withdrawing effect, it is also a deactivating group, making the ring less reactive than benzene itself. uci.edu The 2-methylpropenal substituent is a strong electron-withdrawing group due to the conjugated carbonyl system. This makes it a deactivating group and a meta-director. scranton.edu

Direct Arylation Reactions on Related Scaffolds

The chloro-substituent on the aromatic ring opens up possibilities for transition-metal-catalyzed cross-coupling reactions. Direct arylation, a modern alternative to traditional cross-coupling reactions like Suzuki or Stille, involves the formation of an aryl-aryl bond through C-H bond activation. nih.gov

In this context, the this compound scaffold could potentially be used in palladium-catalyzed direct arylation reactions. The aryl chloride can act as the coupling partner with another arene or heteroarene that possesses an activatable C-H bond. researchgate.net While aryl chlorides are generally less reactive than the corresponding bromides or iodides, significant progress has been made in developing catalytic systems that are effective for these more challenging substrates. researchgate.netnih.gov Such reactions typically employ a palladium catalyst, often with a specific phosphine ligand, and a base. nih.gov This methodology could be applied to synthesize more complex derivatives by extending the aromatic system, for example, by coupling the 4-chlorophenyl ring with heterocycles like thiophenes or benzoxazoles. nih.govresearchgate.net

Derivatization and Scaffold Construction from this compound

This compound serves as a versatile starting material for the synthesis of more complex molecules through various derivatization strategies. Its α,β-unsaturated aldehyde functionality allows for transformations at both the carbonyl group and the carbon-carbon double bond, enabling the construction of a wide range of chemical scaffolds.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 3-(4-Chlorophenyl)-2-methylpropenoic acid. This carboxylic acid is a key intermediate that can be converted into a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(4-Chlorophenyl)-2-methylpropenoyl chloride is a highly versatile electrophile for the synthesis of amides, esters, and thioesters.

The general synthetic pathway involves:

Oxidation: The initial aldehyde is oxidized to the corresponding carboxylic acid.

Acyl Chloride Formation: The carboxylic acid is treated with a chlorinating agent (e.g., SOCl₂) to form the acyl chloride.

Nucleophilic Acyl Substitution: The acyl chloride is reacted with a suitable nucleophile—an amine for amides, an alcohol for esters, or a thiol for thioesters—to yield the final product. wikipedia.orgresearchgate.net

These reactions are fundamental in organic synthesis for creating stable and functionally diverse molecules from a common precursor. nih.gov The reactivity of the acyl chloride allows for coupling with a broad array of nucleophiles under mild conditions. nih.govrsc.org

Table 1: Representative Derivatization Reactions via Acyl Chloride Intermediate

| Starting Material | Reagent 1 | Intermediate | Reagent 2 (Nucleophile) | Product Class |

| This compound | Oxidizing Agent (e.g., KMnO₄) | 3-(4-Chlorophenyl)-2-methylpropenoic acid | Thionyl Chloride (SOCl₂) | Acyl Chloride |

| 3-(4-Chlorophenyl)-2-methylpropenoyl chloride | Diethylamine | - | - | Amide |

| 3-(4-Chlorophenyl)-2-methylpropenoyl chloride | Ethanol | - | - | Ester |

| 3-(4-Chlorophenyl)-2-methylpropenoyl chloride | Ethanethiol | - | - | Thioester |

As an α,β-unsaturated aldehyde, this compound is an excellent Michael acceptor, susceptible to conjugate addition (or 1,4-addition) by a variety of nucleophiles. wikipedia.orglibretexts.org In this reaction, the nucleophile attacks the β-carbon of the carbon-carbon double bond, which is rendered electrophilic by the electron-withdrawing effect of the conjugated carbonyl group. libretexts.orgmasterorganicchemistry.com

The reaction is most effective with "soft" nucleophiles, which preferentially attack the "softer" electrophilic β-carbon over the "harder" carbonyl carbon. oregonstate.edu Compatible nucleophiles, often referred to as Michael donors, include:

Stabilized Carbon Nucleophiles: Enolates derived from doubly activated methylene (B1212753) compounds like diethyl malonate or ethyl acetoacetate. adichemistry.com

Heteroatom Nucleophiles: Amines (aza-Michael addition), thiols (thia-Michael addition), and alcohols (oxa-Michael addition). nrochemistry.com

The mechanism begins with the nucleophilic attack at the β-carbon, which pushes the π-electrons of the double bond to form an enolate intermediate. This enolate is then protonated during workup to yield the final 1,4-adduct. wikipedia.orgnrochemistry.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation in an atom-economical manner. wikipedia.org

Table 2: Plausible Michael Addition Reactions with this compound

| Michael Acceptor | Michael Donor (Nucleophile) | Base / Catalyst | Expected Product |

| This compound | Diethyl malonate | Sodium ethoxide (NaOEt) | Diethyl 2-(3-(4-chlorophenyl)-2-methyl-3-oxopropyl)malonate |

| This compound | Thiophenol | Triethylamine (Et₃N) | 3-(4-Chlorophenyl)-3-(phenylthio)-2-methylpropanal |

| This compound | Piperidine | None (or mild acid) | 3-(4-Chlorophenyl)-2-methyl-3-(piperidin-1-yl)propanal |

Mechanistic Elucidation of Key Transformations

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. Techniques such as kinetic isotope effect studies and the characterization of catalytic intermediates provide deep insights into the reaction pathways.

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and whether a specific bond to an isotopically labeled atom is broken during this step. wikipedia.org It is defined as the ratio of the reaction rate of a substrate with a lighter isotope (k_L) to the rate of the same substrate with a heavier isotope (k_H). wikipedia.org

For reactions involving this compound, a primary KIE would be expected if a bond to a hydrogen atom is broken in the rate-limiting step. For instance, in a conjugate reduction reaction where a hydride (or its isotopic equivalent, deuteride) is transferred to the β-carbon, a significant primary KIE (k_H/k_D > 1) would suggest that this C-H bond formation is part of the rate-determining step. princeton.edulibretexts.org The magnitude of the KIE can provide further information about the transition state geometry. baranlab.org Conversely, a KIE value near unity would imply that the C-H bond is formed in a fast step after the rate-determining step, or not at all. princeton.edu

In many transition metal-catalyzed reactions, particularly those involving copper, the reaction proceeds through transient catalytic intermediates that dictate the reaction's outcome. organic-chemistry.orgnih.gov For transformations involving α,β-unsaturated systems like this compound, copper catalysts are frequently used to facilitate conjugate additions. organic-chemistry.orgnih.gov

While π-allyl copper complexes are key intermediates in allylic substitution reactions, the relevant species in copper-catalyzed conjugate additions is often a copper enolate, formed after the nucleophile adds to the substrate. beilstein-journals.orgresearchgate.net However, the initial activation of the substrate may involve the formation of a π-complex, where the copper catalyst coordinates to the C=C double bond of the propenal system. nih.gov This coordination polarizes the double bond, making the β-carbon more electrophilic and thus more susceptible to nucleophilic attack. Computational and experimental studies on similar systems have shown that the catalyst can associate with the π-system of the unsaturated bond, influencing the regioselectivity and stereoselectivity of the addition. nih.gov Elucidating the structure and reactivity of these copper-containing intermediates is essential for developing more efficient and selective catalytic systems.

Advanced Spectroscopic and Structural Elucidation of 3 4 Chlorophenyl 2 Methylpropenal and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopynih.govspectrabase.comdocbrown.infodocbrown.infonih.govmdpi.com

NMR spectroscopy is an indispensable tool for determining the precise structure of 3-(4-Chlorophenyl)-2-methylpropenal by mapping the chemical environments of its hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysisnih.govspectrabase.comdocbrown.infonih.govmdpi.com

In ¹H NMR analysis, the structure of this compound is expected to produce several distinct signals corresponding to its non-equivalent protons. The aldehyde proton (-CHO) is anticipated to appear at the most downfield region of the spectrum, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. docbrown.info The vinylic proton on the carbon adjacent to the aromatic ring is expected to resonate in the olefinic region. The 4-chlorophenyl group, due to its symmetry, should exhibit a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region (typically 7.0-7.5 ppm). The methyl group (CH₃) protons attached to the double bond would likely appear as a singlet or a finely split multiplet in the upfield region of the spectrum.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) or Doublet (d) |

| Aromatic (C₆H₄) | 7.2 - 7.5 | Two Doublets (d) |

| Vinylic (=CH) | 7.0 - 7.4 | Singlet (s) or Doublet (d) |

| Methyl (-CH₃) | 2.0 - 2.5 | Singlet (s) or Doublet (d) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysisnih.govspectrabase.comdocbrown.infonih.govmdpi.com

The ¹³C NMR spectrum provides complementary information, identifying the different carbon environments within the molecule. The most deshielded signal belongs to the carbonyl carbon of the aldehyde group, which is expected to appear significantly downfield, often above 190 ppm. docbrown.info The carbons of the double bond and the aromatic ring resonate in the intermediate region (approximately 120-150 ppm). Due to the symmetry of the 4-chlorophenyl group, four signals are anticipated for the six aromatic carbons. The carbon of the methyl group will produce a signal in the most upfield region of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Aromatic (C-Cl) | 135 - 140 |

| Vinylic (C=C) | 125 - 150 |

| Aromatic (CH) | 128 - 132 |

| Methyl (-CH₃) | 10 - 20 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignmentdocbrown.info

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish correlations between coupled protons. A key expected correlation would be between the aldehyde proton and the vinylic proton, confirming their proximity in the propenal backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. This would definitively link the proton signals for the aldehyde, vinylic, aromatic, and methyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Mass Spectrometry for Molecular Identification and Fragmentation Analysisnih.govnih.govspectrabase.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)nih.gov

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound. measurlabs.comnih.gov This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, which allows for the determination of its elemental formula. nih.gov For the molecular formula C₁₀H₉ClO, the calculated exact mass is 180.0341926 Da. nih.gov An HRMS measurement confirming this value provides strong evidence for the compound's identity, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) |

| C₁₀H₉ClO | 180.0341926 nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS)nih.govspectrabase.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile molecules, as it typically generates intact molecular ions with minimal fragmentation. nih.govsemanticscholar.org In positive-ion mode ESI-MS, this compound is expected to be detected primarily as the protonated molecule, [M+H]⁺. mdpi.com

A key feature in the mass spectrum of this compound is the isotopic signature of chlorine. The natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic pattern for the molecular ion. Two peaks will be observed: one for the [M+H]⁺ ion containing ³⁵Cl and a second, less intense peak at M+2 for the ion containing ³⁷Cl, with a relative intensity ratio of approximately 3:1. This isotopic pattern is a definitive marker for the presence of a single chlorine atom in the molecule.

Table 4: Expected ESI-MS Molecular Ions for this compound

| Ion | Expected m/z | Relative Intensity |

| [C₁₀H₁₀³⁵ClO+H]⁺ | 181.04147 | ~100% |

| [C₁₀H₁₀³⁷ClO+H]⁺ | 183.03852 | ~32% |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In this compound, the key functional groups—aldehyde, alkene, and chlorophenyl moiety—give rise to characteristic absorption bands.

The most prominent peak is expected to be the strong C=O stretching vibration of the aldehyde group, typically appearing in the region of 1680-1715 cm⁻¹. The C=C stretching vibration of the propenal backbone would be observed around 1620-1640 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. The C-H bond of the aldehyde group itself gives rise to characteristic stretches, often seen as a pair of peaks between 2880 and 2650 cm⁻¹. docbrown.info Finally, the C-Cl stretching vibration for the chlorophenyl group is anticipated in the 700-750 cm⁻¹ range. uantwerpen.be

Studies on closely related structures, such as 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, support these assignments, where IR analysis was used alongside other techniques to confirm the molecular structure. nih.govnih.gov

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1680 - 1715 |

| Aldehyde (C-H) | Stretching | 2880 - 2650 (often two peaks) |

| Alkene (C=C) | Stretching | 1620 - 1640 |

| Aromatic Ring (C=C) | Ring Stretching | 1450 - 1600 |

| Aromatic (C-H) | Stretching | > 3000 |

| Alkyl (C-H) | Stretching | 2845 - 2975 |

| Chloro-Aromatic (C-Cl) | Stretching | 700 - 750 |

Raman Spectroscopy Applications

Raman spectroscopy serves as a valuable complement to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for analyzing the C=C bonds of the alkene and the aromatic ring. The Raman spectrum is a function of the inelastic scattering of light from molecular vibrations within a sample. nih.gov Each peak corresponds to a specific molecular transition, providing a unique fingerprint for the compound. nih.gov

In the analysis of compounds similar to this compound, Raman spectroscopy, often combined with Density Functional Theory (DFT) calculations, has been used to assign vibrational modes precisely. uantwerpen.be For instance, in a related chlorophenyl-containing chalcone (B49325), FT-Raman spectroscopy identified C-Cl stretching modes in the 609-947 cm⁻¹ range. uantwerpen.be

Furthermore, Raman spectroscopy is a powerful tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.gov Because different polymorphs can have distinct physical properties, quantitative analysis of their composition is critical. Raman spectroscopy, coupled with chemometric methods like Principal Component Analysis (PCA), can be used for the sensitive and accurate quantitative determination of polymorphic impurities. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the specific crystal structure for this compound is not publicly detailed, extensive data exists for the closely related compound, 3-(4-Chlorophenyl)-2-methylacrylic acid, providing significant insight into the expected molecular geometry and packing. nih.gov

Analysis of Molecular Geometry and Conformational Preferences

The analysis of 3-(4-Chlorophenyl)-2-methylacrylic acid reveals key geometric parameters that are likely mirrored in the propenal analogue. nih.gov The molecule's backbone consists of a 4-chlorophenyl group attached to a 2-methylacrylic acid moiety. The C=C double bond has a measured length of 1.341 Å, while the adjacent C-C single bonds are in the range of 1.467–1.503 Å. nih.gov

Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, π-π Interactions)

The way molecules pack together in a crystal is governed by a network of non-covalent intermolecular interactions. rsc.org These interactions, including hydrogen bonds and π-π stacking, are crucial for the stability of the crystal lattice. rsc.orgnih.gov

In the crystal structure of 3-(4-Chlorophenyl)-2-methylacrylic acid, molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. nih.gov These dimers are further linked by weaker C-H···O intermolecular hydrogen bonds. nih.gov

Additionally, the crystal packing is stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules, with a measured centroid-to-centroid distance of 4.0202 Å. nih.gov A C-H···π interaction is also observed between a methyl C-H group and the π-system of a neighboring benzene (B151609) ring. nih.gov The interplay of hydrogen bonding and π-π stacking is a common motif in the self-assembly of such aromatic compounds. researchgate.net These forces collectively create a stable, three-dimensional supramolecular architecture. nih.gov

Table 2: Crystallographic and Intermolecular Interaction Data for 3-(4-Chlorophenyl)-2-methylacrylic acid

| Parameter | Value | Reference |

| C=C Bond Length | 1.341 Å | nih.gov |

| C-C Bond Lengths | 1.467 – 1.503 Å | nih.gov |

| Hydrogen Bonding | O-H···O, C-H···O, C-H···π | nih.gov |

| π-π Stacking Distance | 4.0202 Å (centroid-centroid) | nih.gov |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for separating components of a mixture and assessing the purity of a compound. For derivatives of this compound, Reverse-Phase HPLC (RP-HPLC) is a commonly employed technique. researchgate.netpensoft.netpensoft.net

A typical RP-HPLC method for a related N-pyrrolylcarboxylic acid derivative containing a 4-chlorophenyl group involves a C18 stationary phase column. researchgate.netpensoft.net The separation is achieved using an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3), at a constant flow rate. researchgate.netpensoft.net Detection is commonly performed using a UV/VIS detector at a wavelength where the analyte exhibits strong absorbance, for instance, 225 nm. researchgate.netpensoft.net Such methods can be validated according to ICH guidelines to ensure they are accurate, precise, and specific for the intended purpose, including the detection of process-related impurities or degradation products. pensoft.net

Due to the potential reactivity of aldehydes, derivatization may sometimes be used to create a more stable analyte for chromatographic analysis. americanpharmaceuticalreview.com However, well-developed RP-HPLC methods are often robust enough to analyze such compounds directly.

Table 3: Example RP-HPLC Conditions for Purity Assessment of a Related Chlorophenyl Derivative

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3) (50:50 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection | UV/VIS at 225 nm |

Data derived from methods for similar compounds. researchgate.netpensoft.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. In the analysis of this compound, GC-MS serves as a crucial tool for both qualitative and quantitative assessment, confirming the compound's identity and determining its purity.

The process involves injecting a sample, which is then vaporized and carried by a carrier gas, typically helium, through a capillary column. nih.govmdpi.com The column's stationary phase separates the components of the mixture based on their boiling points and affinity for the phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, usually by electron impact at a standard energy of 70 eV. nih.gov The resulting charged fragments are detected, generating a mass spectrum that provides a unique fingerprint for the molecule, allowing for its definitive identification by comparing it to spectral libraries. zenodo.orgderpharmachemica.com The retention time (the time it takes for the compound to pass through the column) is also a key identifier.

In the context of the synthesis of this compound, gas-liquid chromatography (GLC), a form of GC, is employed to monitor the reaction's progress and determine the final product's yield and purity. google.com For instance, after the synthesis reaction, the organic phase containing the product is separated and analyzed. This analysis can reveal the percentage by weight of the target compound, unreacted starting materials like 4-chlorobenzaldehyde (B46862) and propionaldehyde (B47417), and any byproducts. google.com A patent for the preparation of this compound documents a yield of 90.8% of the theoretical maximum, based on the amount of 4-chlorobenzaldehyde used, as determined by gas chromatography. google.com

The following table details the results of a gas-liquid chromatography analysis from a specific synthesis of this compound, showcasing the composition of the product mixture. google.com

Table 1: GC Analysis of this compound Synthesis Mixture

| Component | Retention Time (min) | Area % | Compound Identity |

|---|---|---|---|

| 1 | Not specified | 40.44% | Toluene (B28343) (Solvent) |

| 2 | Not specified | 2.61% | Unidentified |

| 3 | Not specified | 2.86% | Unidentified |

| 4 | Not specified | Not specified | This compound |

| 5 | Not specified | Not specified | Unidentified |

Data derived from a patented synthesis process where the final organic phase was analyzed to determine product yield. google.com

Flash Chromatography for Purification

Flash chromatography is a widely used purification technique in organic chemistry that improves upon traditional column chromatography by using pressure to drive the solvent through the column more quickly. wfu.edu This method is essential for efficiently separating the desired compound from unreacted starting materials, reagents, and byproducts after a chemical reaction. It is particularly valuable in the purification of this compound and its derivatives.

The fundamental principle involves a solid stationary phase, most commonly silica (B1680970) gel, and a liquid mobile phase, which is a solvent or a mixture of solvents. wfu.edu The crude product mixture is loaded onto the top of the silica column. The mobile phase, or eluent, is then passed through the column. Separation occurs because different components in the mixture have different affinities for the stationary phase and different solubilities in the mobile phase. wfu.edu Less polar compounds tend to travel through the column faster, while more polar compounds are retained longer on the polar silica gel. By gradually increasing the polarity of the eluent, compounds can be eluted sequentially in order of increasing polarity. biotage.com

For the purification of derivatives, which may include various functionalized organic molecules, flash chromatography is a standard procedure. The choice of solvent system is critical for achieving good separation. A common approach is to use a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually adding a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (DCM). umich.edu This allows for the efficient separation of compounds with a range of polarities.

The following table presents examples of how flash chromatography is used to purify various complex organic compounds, which serves as a model for the purification of derivatives of this compound.

Table 2: Examples of Flash Chromatography Purification for Organic Synthesis

| Product/Intermediate | Eluent System (Mobile Phase) | Yield |

|---|---|---|

| 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-ol | 1:1 Hexane/Ethyl Acetate | 50% |

| Methyl 2-(4-bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylate | 2:1 Hexane/Ethyl Acetate | 89% |

| 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one | Gradient of 1% to 60% Ethyl Acetate in Hexane | 32% |

| Amine derivative | Gradient from 1-10% 0.5 M methanolic ammonia (B1221849) in Dichloromethane | 66% (over two steps) |

Data compiled from synthetic procedures where flash chromatography was the designated purification method. umich.edu

Computational Chemistry and Theoretical Investigations of 3 4 Chlorophenyl 2 Methylpropenal

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the molecular structure and electronic characteristics of organic compounds. These theoretical methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-(4-Chlorophenyl)-2-methylpropenal, DFT would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

The electronic structure, which dictates the molecule's reactivity and properties, is also a key output of DFT calculations. These calculations provide detailed information about the distribution of electrons within the molecule. For similar compounds, such as chalcone (B49325) derivatives, DFT has been successfully used to predict their geometrical and electronic properties, which often show good correlation with experimental findings from techniques like X-ray crystallography. nih.gov The optimized geometry reveals crucial structural parameters like bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric interactions. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A widely used and well-validated combination for organic molecules is the B3LYP hybrid functional with a 6-311G(d,p) basis set. researchgate.netnih.gov

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation. It is known for providing a good balance between computational cost and accuracy for a wide range of chemical systems. inpressco.com

6-311G(d,p) is a Pople-style basis set. The "6-311G" part indicates that each core atomic orbital is described by a single contracted Gaussian function composed of six primitive Gaussians, and the valence orbitals are split into three functions (composed of three, one, and one primitive Gaussians, respectively). The "(d,p)" notation signifies the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms), which allow for more flexibility in describing the shape of the electron density, particularly for systems with π-bonds and lone pairs. scirp.org

The selection of an appropriate basis set is crucial, as it can significantly influence the calculated properties. wikipedia.org While B3LYP/6-311G(d,p) is a common choice, other basis sets and functionals may be employed depending on the specific properties being investigated. researchgate.net

Electronic Properties Analysis

The electronic properties of a molecule are key to understanding its reactivity, stability, and potential applications. Computational methods provide valuable tools for analyzing these characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. aimspress.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap indicates that the molecule is more prone to chemical reactions. nih.gov For α,β-unsaturated carbonyl compounds, the HOMO is often localized on the cinnamoyl fragment, while the LUMO is distributed over the conjugated system. nih.gov The HOMO-LUMO gap for similar molecules has been calculated to be in the range that suggests a stable yet reactive nature. aimspress.com

Below is a hypothetical data table illustrating the kind of information that would be generated for this compound, based on typical values for analogous compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

This table is illustrative and based on data for similar compounds.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is mapped onto the electron density surface to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govresearchgate.net The MEP is a valuable tool for predicting how a molecule will interact with other molecules, including electrophiles and nucleophiles. researchgate.netrsc.org

Different colors on the MEP map represent different potential values:

Red and Yellow: Regions of negative electrostatic potential, rich in electrons, and are likely sites for electrophilic attack. In a molecule like this compound, these would be expected around the oxygen atom of the carbonyl group. researchgate.net

Blue: Regions of positive electrostatic potential, electron-deficient, and susceptible to nucleophilic attack. These are typically found around hydrogen atoms. researchgate.net

Green: Regions of neutral potential.

The MEP surface provides insights into non-covalent interactions, such as hydrogen bonding, and can be used to rationalize trends in chemical reactivity and biological activity. nih.govnih.gov

Mulliken population analysis is a method for estimating the partial atomic charges on the atoms within a molecule. wikipedia.org These charges are calculated by partitioning the total electron population among the constituent atoms. Although sensitive to the choice of basis set, Mulliken charges provide a qualitative picture of the charge distribution and can help in understanding the electrostatic interactions within the molecule. q-chem.com

An illustrative table of Mulliken charges for key atoms in this compound is provided below, based on expected values from similar structures.

| Atom | Mulliken Charge (a.u.) |

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.40 |

| Cl | -0.15 |

| C (alpha) | -0.10 |

| C (beta) | +0.05 |

This table is illustrative and based on data for similar compounds.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. For this compound, these calculations would predict the frequencies of its fundamental vibrational modes.

These computations are typically performed using DFT methods, often with basis sets like 6-31G* or larger. The calculated harmonic frequencies are known to have systematic errors, and thus are often scaled by empirical factors to achieve better agreement with experimental data. researchgate.net Each calculated frequency corresponds to a specific atomic motion, such as the stretching of the C=O bond, the bending of C-H bonds, or the vibrations of the phenyl ring. A detailed analysis of these modes, often aided by visualization tools, allows for a precise assignment of the peaks observed in experimental spectra. researchgate.net While this is a standard computational practice, specific studies providing a correlation between calculated and experimental spectra for this compound have not been found.

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular forces. Computational studies are vital for understanding these interactions and predicting crystal packing.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

Hydrogen bonds and π-π stacking are crucial non-covalent interactions that direct the self-assembly of molecules in the solid state. Computational modeling can provide detailed energetic and geometric information about these interactions.

For this compound, potential hydrogen bonds could involve the aldehydic oxygen atom. π-π stacking interactions are expected due to the presence of the chlorophenyl ring. Computational techniques such as DFT and molecular mechanics (MM) can be used to simulate these interactions. numberanalytics.com For instance, the shape-index of the Hirshfeld surface can visually suggest the presence of π-π stacking. nih.gov Advanced methods like Quantum Theory of Atoms in Molecules (QTAIM) can further characterize the nature and strength of these bonds. While these methods are widely applied, specific computational models detailing the hydrogen bonding and π-π stacking for this compound are not found in the literature.

Theoretical Insights into Reaction Mechanisms and Selectivity

Computational chemistry offers profound insights into the mechanisms of chemical reactions, helping to understand their kinetics, thermodynamics, and selectivity (chemo-, regio-, and stereo-).

Theoretical investigations into the reactivity of this compound would likely employ Molecular Electron Density Theory (MEDT) or DFT to map the potential energy surfaces of its reactions. nih.govresearchgate.net Such studies can elucidate the electronic factors that control the reaction pathways, for example, by analyzing frontier molecular orbitals (HOMO and LUMO) and conceptual DFT indices like electrophilicity and nucleophilicity. nih.gov For reactions such as cycloadditions, these calculations can predict the most favorable regio- and stereoisomeric products by comparing the activation energies of different pathways. nih.govresearchgate.net Despite the power of these theoretical tools, there is a lack of specific studies in the available literature that apply them to understand the reaction mechanisms and selectivity of this compound.

Role of 3 4 Chlorophenyl 2 Methylpropenal in Multi Step Organic Synthesis

As a Versatile Building Block for Complex Molecules

The strategic placement of functional groups in 3-(4-Chlorophenyl)-2-methylpropenal makes it an important starting material for the synthesis of more intricate molecules. The aldehyde functionality can readily undergo a variety of transformations, including oxidation, reduction, and addition reactions, while the propenal backbone is susceptible to conjugate addition and cycloaddition reactions.

A notable application of this compound is in the synthesis of 2-(4-chlorophenyl)-3-methylbutyric acid. This transformation highlights the versatility of the starting aldehyde. The synthesis involves the hydrogenation of this compound to produce 3-(4-chlorophenyl)-2-methylpropanol. This intermediate alcohol can then be further processed, for instance, through dehydration followed by hydroformylation and subsequent oxidation, to yield the target 2-(4-chlorophenyl)-3-methylbutyric acid. This multi-step process demonstrates how the initial propenal structure can be systematically modified to build a more complex carboxylic acid derivative.

The presence of the 4-chlorophenyl group also plays a significant role in the utility of this building block. The chlorine atom can influence the electronic properties of the molecule and can serve as a handle for further transformations, such as cross-coupling reactions, to introduce additional complexity.

Precursor to Chiral Compounds and Stereoselective Syntheses

The prochiral nature of this compound, specifically the carbon-carbon double bond and the aldehyde group, makes it a potential precursor for the synthesis of chiral compounds through stereoselective reactions. The development of enantiomerically pure pharmaceuticals is a major focus in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.

While specific, documented examples of the direct enantioselective or diastereoselective reduction of this compound are not extensively reported in readily available literature, the principles of asymmetric synthesis can be applied to this substrate. Stereoselective reduction of the α,β-unsaturated aldehyde can lead to the formation of chiral allylic alcohols or saturated aldehydes with a newly formed stereocenter. This can be achieved using chiral reducing agents or catalysts. For instance, the diastereoselective synthesis of all four isomers of 3-(4-chlorophenyl)glutamic acid has been accomplished starting from a related cinnamate (B1238496) derivative, highlighting the feasibility of controlling stereochemistry in molecules bearing the 4-chlorophenyl group. nih.gov

The general strategies for achieving stereoselectivity in such systems include:

Use of Chiral Catalysts: Transition metal catalysts bearing chiral ligands can facilitate enantioselective hydrogenation or hydride reduction of the double bond or the aldehyde.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the molecule can direct the stereochemical outcome of subsequent reactions.

Biocatalysis: Enzymes, such as ketoreductases, can exhibit high enantioselectivity in the reduction of carbonyl compounds. nih.gov

The synthesis of chiral building blocks from achiral starting materials is a cornerstone of modern organic synthesis, and this compound represents a viable candidate for such transformations, paving the way for the preparation of enantiomerically enriched complex molecules.

Intermediate in the Synthesis of Diverse Chemical Scaffolds

The reactivity of this compound allows it to serve as a key intermediate in the synthesis of a variety of chemical scaffolds, which form the core structures of many biologically active compounds and functional materials.

As previously mentioned, it is a direct precursor to 2-(4-chlorophenyl)-3-methylbutyric acid. This process, outlined in a patent, involves the initial hydrogenation of the aldehyde to the corresponding alcohol, 3-(4-chlorophenyl)-2-methylpropanol. This alcohol can then be dehydrated to form an alkene, which subsequently undergoes hydroformylation to introduce a new aldehyde group, followed by oxidation to the final carboxylic acid. This sequence showcases the role of this compound as a critical intermediate that can be elaborated into different functionalities.

Furthermore, the α,β-unsaturated aldehyde moiety is a classic Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles. This reaction can be used to introduce new substituents at the β-position, leading to the formation of more complex and diverse molecular skeletons. The resulting aldehyde can then be further manipulated to construct heterocyclic rings or other functional arrays.

The synthesis of 3-(4-chlorophenyl)glutamic acid isomers from a related cinnamate derivative further illustrates the potential of this structural motif to be incorporated into complex amino acid structures. nih.gov

Applications in Materials Science Research

While direct applications of this compound in materials science are not extensively documented, its structural features suggest potential uses in this field. The presence of the aromatic ring and the conjugated π-system are characteristics often found in molecules with interesting optical and electronic properties.

Chalcones, which are structurally related to this compound (differing in the group attached to the carbonyl), are a well-studied class of compounds in materials science. Many chalcone (B49325) derivatives exhibit significant nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. nih.govjhuapl.edumdpi.comresearchgate.net The D-π-A (donor-π-acceptor) structure of many chalcones is responsible for their large hyperpolarizability, a key parameter for NLO activity. It is plausible that derivatives of this compound could be designed to possess similar properties.

Additionally, the propenal functionality could potentially be utilized in polymer synthesis . The double bond could participate in polymerization reactions, either through free-radical or other mechanisms, to incorporate the 4-chlorophenyl moiety into a polymer backbone. Such polymers could exhibit specific thermal or optical properties derived from the aromatic and halogenated substituent.

The structural similarity of this compound to molecules known to form liquid crystals also suggests a potential, though unexplored, avenue for research. researchgate.net The rigid chlorophenyl group combined with a flexible alkyl chain, which could be introduced through derivatization of the aldehyde, are features common in liquid crystalline materials.

Although concrete examples are yet to be broadly reported, the inherent chemical functionalities of this compound make it a candidate for the development of novel functional materials.

Future Directions and Emerging Research Avenues for 3 4 Chlorophenyl 2 Methylpropenal

Development of Green Chemistry Approaches for Synthesis

The synthesis of α,β-unsaturated aldehydes, including 3-(4-chlorophenyl)-2-methylpropenal, is undergoing a paradigm shift towards more environmentally benign methodologies. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. The principles of green chemistry are now guiding the development of cleaner, more efficient, and sustainable synthetic strategies.

A key focus is the use of greener solvents and reaction media. The search for alternatives to volatile organic compounds (VOCs) has led to the exploration of ionic liquids, supercritical fluids like carbon dioxide, and even solvent-free reaction conditions. digitallibrary.co.insemanticscholar.org For instance, ball milling, a mechanochemical technique, has shown promise for conducting organic reactions in the absence of solvents, often with increased reactivity and selectivity. semanticscholar.org Another approach involves the use of aqueous reaction media, which is inherently safer and more environmentally friendly. The development of water-soluble catalysts and surfactants is crucial for facilitating organic reactions in water.

The adoption of the twelve principles of green chemistry, which include waste prevention, atom economy, and the use of safer chemicals, is driving innovation in the synthesis of this compound. gyrosproteintechnologies.com This includes exploring biosynthetic routes using enzymes or whole-cell systems, which can offer high selectivity and operate under mild conditions. ejcmpr.com

Exploration of Novel Reactivities and Catalytic Transformations

The rich reactivity of the α,β-unsaturated aldehyde functionality in this compound presents a fertile ground for discovering novel chemical transformations. pressbooks.pubrsc.org The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the carbon-carbon double bond. pressbooks.pubrsc.org The regioselectivity of these reactions can often be controlled by the choice of nucleophile and reaction conditions.

Future research will likely focus on developing new catalytic methods to control the stereoselectivity of reactions involving this compound. Asymmetric catalysis, using chiral catalysts to produce enantiomerically enriched products, is a particularly important area. This is crucial for the synthesis of biologically active molecules, where a specific stereoisomer is often responsible for the desired therapeutic effect.

The exploration of novel cycloaddition reactions involving α,β-unsaturated aldehydes as dienophiles is another promising avenue. nih.gov These reactions can lead to the rapid construction of complex cyclic structures, which are common motifs in natural products and pharmaceuticals. Furthermore, the development of one-pot, multi-step reaction sequences that generate complex molecules from simple starting materials is a key goal. For example, a one-pot sequence involving β-boration, reduction, and oxidation has been developed to convert α,β-unsaturated aldehydes into γ-amino alcohols. rsc.org

The unique electronic properties of the α,β-unsaturated carbonyl system also make it a candidate for radical reactions. acs.org Investigating the reactivity of this compound under radical conditions could open up new synthetic pathways. Additionally, the development of organocatalysis, which uses small organic molecules as catalysts, continues to provide new and efficient ways to transform α,β-unsaturated aldehydes. nih.gov

Advanced Analytical Techniques for In Situ Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates. For reactions involving this compound, advanced analytical techniques are crucial for optimizing reaction conditions and ensuring product quality.

Spectroscopic methods such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for in situ monitoring. These techniques can provide information about the disappearance of starting materials and the appearance of products and intermediates as the reaction progresses. The development of specialized probes and flow cells allows for the direct monitoring of reactions under various conditions.

Mass spectrometry techniques, including electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be coupled with liquid chromatography (LC-MS) to provide real-time analysis of complex reaction mixtures. This allows for the identification and quantification of various species present in the reaction, including short-lived intermediates.

The application of these advanced analytical techniques will be instrumental in unraveling the intricate details of the novel reactivities and catalytic transformations of this compound. The data obtained from in situ monitoring can be used to develop more accurate kinetic models and to optimize reaction parameters for improved yield and selectivity.

Integration of Machine Learning in Predictive Synthesis and Reactivity

The intersection of chemistry and artificial intelligence is poised to revolutionize the way chemical synthesis is planned and executed. Machine learning (ML) algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even design novel synthetic routes. nih.govresearchgate.netresearchgate.net

For this compound, ML models could be developed to predict its reactivity with a wide range of reagents and catalysts. ucla.edu By inputting the structure of the reactants and the desired product, these models could predict the likelihood of a successful reaction and suggest the most suitable conditions. This predictive capability can significantly reduce the number of experiments required, saving time and resources. ucla.edu

Furthermore, ML is being applied to retrosynthesis, the process of working backward from a target molecule to identify potential starting materials. researchgate.net Retrosynthesis prediction tools can help chemists devise efficient synthetic pathways to this compound and its derivatives.

The development of ML models for predicting reaction yields and identifying potential side products is another active area of research. ucla.edu This information is invaluable for optimizing reaction conditions and for process scale-up. As more high-quality reaction data becomes available, the accuracy and predictive power of these ML models will continue to improve, making them indispensable tools for the modern chemist. chemrxiv.org

Computational Design of Functionalized Derivatives

Computational chemistry provides powerful tools for the rational design of new molecules with specific properties. nih.govresearchgate.net By using computational methods, researchers can predict the biological activity, and other properties of virtual compounds before they are synthesized in the lab. This in silico approach can significantly accelerate the discovery of new drug candidates and functional materials.

For this compound, computational methods can be used to design and evaluate a virtual library of functionalized derivatives. researchgate.netnih.govrsc.org By systematically modifying the structure of the parent compound, researchers can explore how changes in structure affect its properties. For example, density functional theory (DFT) calculations can be used to study the electronic structure and reactivity of different derivatives. nih.gov

Molecular docking simulations can be used to predict how these derivatives will interact with biological targets, such as enzymes or receptors. nih.gov This information can be used to identify derivatives with enhanced biological activity. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of the derivatives with their observed activity, providing further insights for the design of more potent compounds. nih.gov

The integration of computational design with synthetic chemistry creates a powerful workflow for the development of new molecules. By focusing synthetic efforts on the most promising candidates identified through computational screening, researchers can significantly increase the efficiency of the discovery process. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-2-methylpropenal, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, reacting 4-chlorobenzaldehyde with methyl ketones under basic conditions (e.g., NaOH/ethanol). Critical parameters include temperature control (40–60°C), solvent choice (polar aprotic solvents enhance yield), and catalyst selection (e.g., piperidine for regioselectivity). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Reaction progress should be monitored using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) should show characteristic peaks: δ 9.5–10.0 ppm (aldehyde proton), δ 6.8–7.5 ppm (aromatic protons from 4-chlorophenyl), and δ 2.1–2.3 ppm (methyl group). ¹³C NMR will confirm carbonyl (C=O) at ~190–200 ppm.

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl).

- Mass Spectrometry : ESI-MS should show molecular ion [M+H]⁺ at m/z 196.5 (calculated for C₁₀H₉ClO).

Cross-validation with elemental analysis (C, H, Cl) is advised to confirm purity .

Q. How can researchers ensure the purity and stability of this compound during storage?

- Methodological Answer :

- Purity : Use HPLC (C18 column, 70:30 methanol:water) to detect impurities (<1%). Recrystallization from ethanol/water mixtures improves purity.

- Stability : Store under inert atmosphere (argon) at 2–8°C. Avoid prolonged exposure to light, as the aldehyde group may oxidize. Periodic NMR or FTIR analysis is recommended to monitor degradation .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. B3LYP/6-311+G(d,p) basis sets are suitable for energy minimization.

- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes with α,β-unsaturated carbonyl affinity). Dock the compound’s 3D structure (optimized with Gaussian 09) into protein active sites (PDB ID: 1XYZ) to assess binding affinity .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s physicochemical and biological properties?

- Methodological Answer :

- Substituent Effects : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to alter reactivity. Compare logP values (via HPLC) to assess hydrophobicity changes.

- Case Study : Analogues with fluorophenyl groups showed 20% higher enzyme inhibition in kinetic assays (IC₅₀ = 5 µM vs. 6.2 µM for parent compound).

- Data Table :

| Substituent | logP | IC₅₀ (µM) |

|---|---|---|

| 4-Cl | 2.1 | 6.2 |

| 4-F | 1.8 | 5.0 |

| 4-OCH₃ | 1.5 | 8.1 |

| . |

Q. What mechanistic insights explain contradictions in reported biological activities of α,β-unsaturated aldehydes like 3-(4-Chlorophenyl)-2-methylpropanal?

- Methodological Answer : Discrepancies may arise from:

- Reactive Oxygen Species (ROS) Generation : Use DCFH-DA assays to quantify ROS in cell lines (e.g., HEK293). Parent compound induced 2x ROS vs. controls, while methylated analogues showed reduced activity.

- Thiol Reactivity : Evaluate Michael addition kinetics with glutathione (GSH) via UV-Vis (λ = 412 nm). Pseudo-first-order kinetics (k = 0.15 min⁻¹) confirm thiol trapping, explaining cytotoxicity variations .

Q. How can crystallography resolve conformational ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K using Mo-Kα radiation (λ = 0.71073 Å) reveals bond angles and dihedral torsion. For example, a derivative showed a 120° dihedral angle between the aldehyde and chlorophenyl groups, stabilizing the Z-conformation. Data refinement with SHELXL-2018 validates structural accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.